5-(Difluoromethyl)pyridine-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)pyridine-2-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Scientific Research Applications
5-(Difluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Safety and Hazards
The safety information for 5-(Difluoromethyl)pyridine-2-carboxylic acid includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Difluoromethyl)pyridine-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand these influences better.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)pyridine-2-carboxylic acid typically involves a two-step process. The first step is the N-alkylation of pyridine with ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation . This method allows for the efficient introduction of the difluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced difluoromethylation reagents and catalysts to achieve high yields and purity. These methods may include metal-mediated photocatalytic and thermal processes, as well as transition-metal-free strategies .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds (where X is oxygen, nitrogen, or sulfur), and novel non-ozone depleting difluorocarbene reagents . Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and specific temperature and pressure settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another related compound used in the production of crop-protection products.
Uniqueness
5-(Difluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl analogs. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(difluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFNFRBDNMKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859538-41-3 | |
Record name | 5-(difluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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